2-furaldehyde oxime

Vue d'ensemble

Description

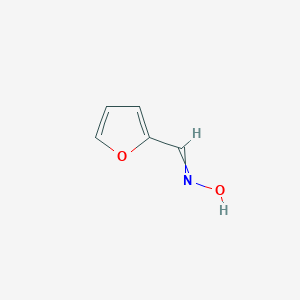

2-furaldehyde oxime is an organic compound derived from furfural, a naturally occurring chemical found in various agricultural byproducts such as corncobs, oat, and wheat bran . This compound is characterized by the presence of an oxime functional group attached to the furan ring, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2

Activité Biologique

2-Furaldehyde oxime, a derivative of furaldehyde, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 2-furaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The general reaction can be represented as follows:

This compound features a furan ring, which is known for its reactivity and ability to participate in various biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Escherichia coli and Staphylococcus aureus, the compound demonstrated a dose-dependent inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. A study reported that this compound showed cytotoxic effects on human liver cancer HepG2 cells, with an IC50 value of approximately 15 µM. The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

The biological activities of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound may induce oxidative stress in bacterial and cancer cells, leading to cell death.

- Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in metabolic pathways, thus disrupting cellular functions.

- Metal Complexation : Studies have shown that metal complexes derived from this compound exhibit enhanced biological activity, indicating that the coordination with metal ions may play a role in its therapeutic effects .

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various oximes, including this compound, against clinical isolates. The results highlighted its effectiveness against resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant bacteria .

- Cancer Research : In vitro studies have demonstrated that treatment with this compound resulted in significant reduction in cell viability in HepG2 cells compared to control groups. Flow cytometry analysis confirmed increased apoptosis rates post-treatment .

Applications De Recherche Scientifique

Organic Synthesis

2-Furaldehyde oxime serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions, such as:

- Formation of Heterocycles : It can be used to synthesize heterocyclic compounds, which are significant in medicinal chemistry due to their therapeutic properties.

- Bioconjugation : The oxime formation reaction is a versatile method for covalently linking biomolecules to probes or other molecules, facilitating studies in biochemical pathways and cellular processes .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly as:

- Antidotes for Organophosphate Poisoning : Oximes, including this compound, can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates .

- Drug Development : Its derivatives may be explored for their pharmacological properties, contributing to the development of new therapeutic agents.

Material Science

In industry, this compound is utilized for:

- Polymer Production : The reactive oxime group can be incorporated into polymers and resins, enhancing their properties for specific applications.

- Dyes and Pigments : It can be involved in synthesizing specialty chemicals like dyes due to its unique structural features.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound interacts with various enzymes involved in oxidative stress responses. For instance, it influences the activity of catalase and superoxide dismutase, potentially modulating cellular responses to oxidative damage.

Case Study 2: Bioconjugation Techniques

A study highlighted the use of this compound in bioconjugation reactions under physiological conditions. The formation of oximes from aldehydes and hydroxylamines was shown to be a rapid and efficient method for tagging biomolecules, providing insights into cellular processes .

Analyse Des Réactions Chimiques

Formation of Oximes

The primary reaction leading to the formation of oximes involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of furfural, followed by dehydration to yield the oxime. This reaction is reversible, allowing for hydrolysis back to the aldehyde under certain conditions .

Beckmann Rearrangement

The Beckmann rearrangement is a significant reaction involving oximes where they are converted into amides upon treatment with strong acids or under specific catalytic conditions. For instance, when subjected to acidic conditions, 2-furaldehyde oxime can rearrange to form furoic acid amides, which are valuable intermediates in organic synthesis .

Radical Reactions

Recent studies have explored radical addition reactions involving conjugated oxime ethers, including those derived from furaldehyde derivatives. These reactions utilize radical initiators (like triethylborane) and can lead to complex chemical scaffolds through sequential processes such as hydroxysulfenylation and aldol-type reactions .

Catalytic Reactions

Metal-mediated reactions involving oximes have been extensively studied for their potential in catalysis. For example, the nucleophilic addition of oximes to nitrile ligands has been reported, showcasing their versatility in forming various organic compounds .

Table 2: Key Reactions of this compound

| Reaction Type | Description | Products |

|---|---|---|

| Formation | Nucleophilic attack by hydroxylamine | This compound |

| Beckmann Rearrangement | Conversion to amides under acidic conditions | Furoic acid amides |

| Radical Addition | Sequential radical reactions with thiols | β-Hydroxy sulfides |

| Metal-Catalyzed Reactions | Nucleophilic addition to nitriles | Various organic compounds |

Propriétés

IUPAC Name |

N-(furan-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-6-4-5-2-1-3-8-5/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTMLDBQFLIQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061521 | |

| Record name | 2-Furancarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-47-7 | |

| Record name | Furfural oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.